![molecular formula C9H10O B2773164 6-Ethynylspiro[3.3]heptan-2-one CAS No. 2122322-27-2](/img/structure/B2773164.png)
6-Ethynylspiro[3.3]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds related to 6-Ethynylspiro[3.3]heptan-2-one have been synthesized and evaluated for their potent antibacterial properties. For example, novel quinoline derivatives exhibiting significant in vitro and in vivo antibacterial activity against respiratory pathogens, including multi-drug-resistant and quinolone-resistant strains, have been designed (Odagiri et al., 2013). These compounds have shown promising applications in the treatment of respiratory tract infections.
Drug Discovery Building Blocks
Spirocyclic compounds, including those derived from azaspiro[3.3]heptane, have been identified as promising sterically constrained building blocks for drug discovery. These compounds are used in the synthesis of various pharmaceuticals, highlighting their importance in medicinal chemistry (Radchenko et al., 2010). Their synthesis and molecular structures offer insights into the development of new drugs with improved efficacy and selectivity.
Anticonvulsant Activity
The spirocyclic scaffolds derived from this compound have been explored for their anticonvulsant properties. New derivatives have been synthesized and tested for efficacy in models of epilepsy, showing promising results as potential anticonvulsant agents (He et al., 2010). These findings contribute to the ongoing search for more effective and safer treatments for epilepsy.
Molecular Structure Analysis
The synthesis of Fecht acid analogs and related compounds, based on the spirocyclic framework, has allowed for the exploration of absolute stereochemistry and circular dichroism. This research aids in understanding the molecular structures and stereochemical configurations of spirocyclic compounds, which is crucial for the development of chiral drugs (Murai et al., 2000).
Synthesis of Novel Compounds
Innovative synthetic methods have been developed to create novel spirocyclic azetidines, demonstrating the versatility of spirocyclic compounds in drug discovery and synthetic chemistry. These methods enable the efficient production of spirocyclic building blocks on a preparative scale, showcasing their potential in the synthesis of complex molecules (Guérot et al., 2011).
Eigenschaften
IUPAC Name |
6-ethynylspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-7-3-9(4-7)5-8(10)6-9/h1,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVCFSXLCSEIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2122322-27-2 |
Source
|
Record name | 6-ethynylspiro[3.3]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.